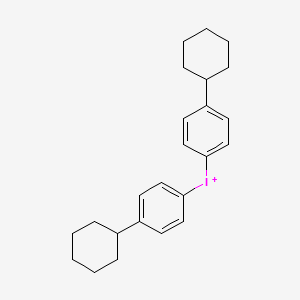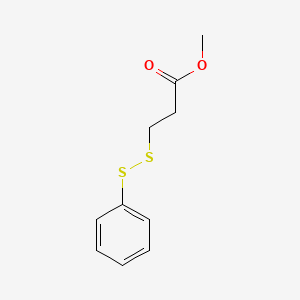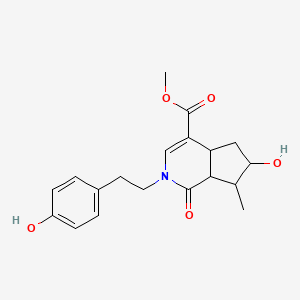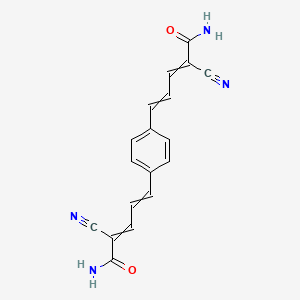![molecular formula C13H28BNO2 B14362584 Diethyl [4-(piperidin-1-yl)butyl]boronate CAS No. 90715-66-5](/img/structure/B14362584.png)
Diethyl [4-(piperidin-1-yl)butyl]boronate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl [4-(piperidin-1-yl)butyl]boronate is an organoboron compound that features a boronate ester functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of diethyl [4-(piperidin-1-yl)butyl]boronate typically involves the reaction of 4-(piperidin-1-yl)butylboronic acid with diethyl borate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronate ester. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as distillation or recrystallization are employed to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl [4-(piperidin-1-yl)butyl]boronate undergoes various types of chemical reactions, including:
Oxidation: The boronate ester can be oxidized to the corresponding boronic acid.
Reduction: Reduction reactions can convert the boronate ester to the corresponding alcohol.
Substitution: The boronate ester can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or sodium perborate are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products
Oxidation: 4-(piperidin-1-yl)butylboronic acid.
Reduction: 4-(piperidin-1-yl)butanol.
Substitution: Various substituted boronates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Diethyl [4-(piperidin-1-yl)butyl]boronate has several applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Medicine: Investigated for its role in drug development and synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of diethyl [4-(piperidin-1-yl)butyl]boronate in Suzuki-Miyaura coupling involves the transmetalation step where the boronate ester transfers its organic group to a palladium catalyst. This is followed by reductive elimination to form the desired carbon-carbon bond. The molecular targets include the palladium catalyst and the organic halide or triflate used in the reaction.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Phenylboronic acid
- Pinacolborane
- 4-(piperidin-1-yl)butylboronic acid
Uniqueness
Diethyl [4-(piperidin-1-yl)butyl]boronate is unique due to its specific structure that combines a piperidine ring with a boronate ester. This structure imparts distinct reactivity and selectivity in chemical reactions, making it valuable for specific synthetic applications.
Eigenschaften
CAS-Nummer |
90715-66-5 |
|---|---|
Molekularformel |
C13H28BNO2 |
Molekulargewicht |
241.18 g/mol |
IUPAC-Name |
diethoxy(4-piperidin-1-ylbutyl)borane |
InChI |
InChI=1S/C13H28BNO2/c1-3-16-14(17-4-2)10-6-9-13-15-11-7-5-8-12-15/h3-13H2,1-2H3 |
InChI-Schlüssel |
GRTALSJAFLKCKT-UHFFFAOYSA-N |
Kanonische SMILES |
B(CCCCN1CCCCC1)(OCC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{3-Chloro-5-ethoxy-4-[(prop-2-en-1-yl)oxy]phenyl}propanamide](/img/structure/B14362512.png)
![N-[2-(4-Chlorobenzoyl)-4-fluorophenyl]pyridine-4-carboxamide](/img/structure/B14362520.png)
![N-(3-Chloro-4-methoxyphenyl)-N-methyl-3-[(prop-2-en-1-yl)oxy]benzamide](/img/structure/B14362528.png)
![N~3~-[4-(Ethenesulfonyl)phenyl]-beta-alaninamide](/img/structure/B14362539.png)

![1-[4-(4-Chlorophenyl)piperazin-1-yl]-3-(4-methoxyphenyl)butan-1-one](/img/structure/B14362543.png)








